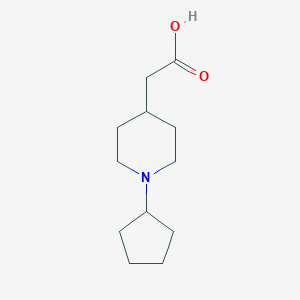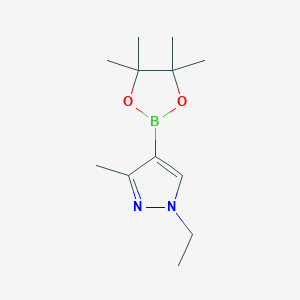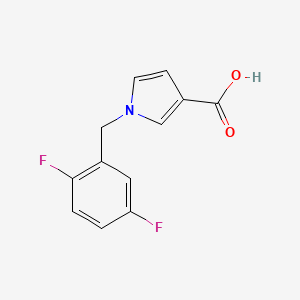
9-Mesityl-10-methylacridinium-Tetrafluoroborat
Übersicht
Beschreibung
9-Mesityl-10-methylacridin-10-ium tetrafluoroborate is a robust acridinium-based photocatalyst . It can be used for the synthesis of γ-butyrolactones, γ-lactams, and pyrrolidines . It has been reported by Nicewicz et al. to mediate myriad transformations through Photoredox Catalysis .
Synthesis Analysis
The synthesis of 9-Mesityl-10-methylacridin-10-ium tetrafluoroborate involves the use of γ-butyrolactones, γ-lactams, and pyrrolidines . It has been reported by Nicewicz et al. to mediate myriad transformations through Photoredox Catalysis .Molecular Structure Analysis
The molecular formula of 9-Mesityl-10-methylacridin-10-ium tetrafluoroborate is C23H22BF4N . The molecular weight is 399.2320928 .Chemical Reactions Analysis
9-Mesityl-10-methylacridin-10-ium tetrafluoroborate has been reported to mediate myriad transformations through Photoredox Catalysis . The electron-transfer state of 9-mesityl-10-methylacridinium ion is achieved by a single step photoinduced electron transfer, which has a much longer lifetime and higher energy than that of the natural system without loss of energy due to multistep electron-transfer processes .Physical And Chemical Properties Analysis
The physical and chemical properties of 9-Mesityl-10-methylacridin-10-ium tetrafluoroborate include a molecular weight of 399.2 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 5 . The exact mass is 399.1781425 g/mol and the monoisotopic mass is 399.1781425 g/mol .Wissenschaftliche Forschungsanwendungen
Photokatalyse
9-Mesityl-10-methylacridinium-Tetrafluoroborat: ist ein Katalysator, von dem berichtet wurde, dass er unzählige Transformationen durch Photoredox-Katalyse vermittelt . Dieser Prozess beinhaltet die Absorption von Licht durch den Photokatalysator, was zu einer chemischen Reaktion führt, die komplexe Moleküle mit hoher Präzision erzeugen kann. Die Fähigkeit der Verbindung, sich unter einer bestimmten Wellenlänge von Licht (450 nm) zu aktivieren, macht sie zu einem wertvollen Werkzeug in der Synthetischen Chemie, um Reaktionen durchzuführen, die eine präzise Kontrolle über die Reaktionsumgebung erfordern.
Anti-Markovnikov-Hydroaminierung von Alkenen
Eine der bemerkenswerten Anwendungen dieser Verbindung ist die Anti-Markovnikov-Hydroaminierung von Alkenen . Diese Reaktion ist bedeutsam, weil sie die Addition von Aminen an Alkene auf eine Weise ermöglicht, die der traditionellen Markovnikov-Regel widerspricht, die vorhersagt, dass das Wasserstoffatom an das Kohlenstoffatom gebunden wird, an das bereits die meisten Wasserstoffatome gebunden sind. Diese Anwendung eröffnet neue Wege für die Herstellung von Aminen, die für die Entwicklung von Pharmazeutika und Agrochemikalien von entscheidender Bedeutung sind.
Carbonsäure-Addition an Alkene
Eine weitere Anwendung ist die direkte katalytische Addition von Carbonsäuren an Alkene . Diese Transformation ist besonders nützlich für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen, einem grundlegenden Schritt in der organischen Synthese. Die Möglichkeit, Carbonsäuren direkt an Alkene zu addieren, bietet einen direkten Weg zur Synthese von Ketonen, Estern und anderen wichtigen organischen Verbindungen.
Hydrotrifluormethylierung von Styrolen
Die Verbindung erleichtert auch die Hydrotrifluormethylierung von Styrolen unter Verwendung des Langlois-Reagenzes . Diese Reaktion führt eine Trifluormethylgruppe in das Styrol ein, was eine wertvolle funktionelle Gruppe in der medizinischen Chemie ist, da sie die biologische Aktivität von pharmazeutischen Verbindungen verbessern kann.
Aktivierung des Photokatalysators
Die Aktivierung dieser Verbindung als Photokatalysator bei 450 nm ist besonders bemerkenswert . Diese Eigenschaft wird in Reaktionen genutzt, die Licht benötigen, um eine chemische Transformation zu initiieren oder zu propagieren, was sie zu einem unverzichtbaren Werkzeug im Bereich der Photochemie macht.
Synthese komplexer Moleküle
Aufgrund seiner Rolle in der Photoredox-Katalyse ist This compound maßgeblich an der Synthese komplexer Moleküle beteiligt . Es kann die Bildung komplizierter molekularer Architekturen erleichtern, die mit herkömmlichen synthetischen Methoden sonst nur schwer zu erstellen sind.
Entwicklung neuer synthetischer Methoden
Forscher verwenden diese Verbindung, um neue synthetische Methoden zu entwickeln . Sein einzigartiges Reaktivitätsprofil ermöglicht die Entdeckung neuer Reaktionswege und -mechanismen, die zur Weiterentwicklung der synthetischen organischen Chemie beitragen.
Lehr- und Forschungswerkzeug
Schließlich dient This compound als Lehr- und Forschungswerkzeug . Es wird in akademischen Einrichtungen verwendet, um Studenten die Prinzipien der Photoredox-Katalyse beizubringen und die praktischen Anwendungen von lichtinduzierten chemischen Reaktionen zu demonstrieren.
Wirkmechanismus
Target of Action
The primary target of 9-Mesityl-10-methylacridin-10-ium tetrafluoroborate is the alkene functional group present in various organic compounds . The compound acts as a photocatalyst and mediates transformations through Photoredox Catalysis .
Mode of Action
9-Mesityl-10-methylacridin-10-ium tetrafluoroborate interacts with its targets through a single electron transfer (SET) mechanism . It mediates transformations such as the anti-Markovnikov hydroamination of alkenes , addition of carboxylic acids to alkenes , and the hydrotrifluoromethylation of styrenes .
Biochemical Pathways
The compound affects the photoredox catalysis pathway . This pathway involves the transfer of electrons and can lead to various transformations in organic compounds. The downstream effects include the formation of new bonds and functional groups in the target molecules .
Pharmacokinetics
Its solubility in solvents likechloroform and methanol suggests that it may have good bioavailability .
Result of Action
The action of 9-Mesityl-10-methylacridin-10-ium tetrafluoroborate results in the formation of new organic compounds . For example, it can facilitate the formation of dithioacetals or thioethers from benzyl alcohols .
Action Environment
The action of 9-Mesityl-10-methylacridin-10-ium tetrafluoroborate is influenced by environmental factors such as light and solvent type . It requires visible light for activation . Moreover, the compound’s fluorescent response varies with the polarity , dispersed state , and lone-pair–π interactions of the solvent, producing different colors when dissolved in various solvents .
Safety and Hazards
Zukünftige Richtungen
The future directions of 9-Mesityl-10-methylacridin-10-ium tetrafluoroborate research could involve further exploration of its use in the synthesis of γ-butyrolactones, γ-lactams, and pyrrolidines . Additionally, further investigation into its role in mediating myriad transformations through Photoredox Catalysis could be beneficial .
Biochemische Analyse
Biochemical Properties
9-Mesityl-10-methylacridin-10-ium tetrafluoroborate acts as a photocatalyst in several biochemical reactions. It mediates transformations through photoredox catalysis, including the anti-Markovnikov hydroamination of alkenes and the addition of carboxylic acids to alkenes . The compound interacts with various enzymes and proteins, facilitating these reactions by transferring electrons and activating substrates. The nature of these interactions involves the absorption of light, which excites the compound and enables it to participate in redox reactions.
Cellular Effects
The effects of 9-Mesityl-10-methylacridin-10-ium tetrafluoroborate on cells and cellular processes are significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of certain enzymes and proteins, leading to changes in metabolic flux and the production of specific metabolites . Additionally, the compound’s role in photoredox catalysis can impact cellular redox states, further influencing cellular processes.
Molecular Mechanism
At the molecular level, 9-Mesityl-10-methylacridin-10-ium tetrafluoroborate exerts its effects through binding interactions with biomolecules and enzyme activation. The compound’s mechanism of action involves the absorption of light, which excites its electrons and enables it to participate in redox reactions. This process can lead to the activation or inhibition of enzymes, resulting in changes in gene expression and metabolic pathways . The compound’s ability to transfer electrons is central to its function as a photocatalyst.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9-Mesityl-10-methylacridin-10-ium tetrafluoroborate can change over time. The compound’s stability and degradation are important factors to consider. It has been reported that the compound is hygroscopic and should be stored under inert gas at low temperatures to maintain its stability . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cellular processes.
Dosage Effects in Animal Models
The effects of 9-Mesityl-10-methylacridin-10-ium tetrafluoroborate vary with different dosages in animal models. Studies have shown that there are threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical changes . At high doses, toxic or adverse effects may be observed, highlighting the importance of dosage control in experimental settings.
Metabolic Pathways
9-Mesityl-10-methylacridin-10-ium tetrafluoroborate is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and the levels of specific metabolites . The compound’s role in photoredox catalysis allows it to participate in redox reactions, which are crucial for many metabolic processes.
Transport and Distribution
Within cells and tissues, 9-Mesityl-10-methylacridin-10-ium tetrafluoroborate is transported and distributed through interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which can influence its activity and function. Understanding the transport and distribution mechanisms is essential for optimizing its use in biochemical research.
Subcellular Localization
The subcellular localization of 9-Mesityl-10-methylacridin-10-ium tetrafluoroborate plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact its interactions with biomolecules and its overall effectiveness in biochemical reactions.
Eigenschaften
IUPAC Name |
10-methyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N.BF4/c1-15-13-16(2)22(17(3)14-15)23-18-9-5-7-11-20(18)24(4)21-12-8-6-10-19(21)23;2-1(3,4)5/h5-14H,1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMWMXQQOIIJIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1442433-71-7 | |
| Record name | 1442433-71-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 9-Mesityl-10-methylacridinium tetrafluoroborate function as a photocatalyst in organic reactions?
A1: 9-Mesityl-10-methylacridinium tetrafluoroborate acts as a powerful photoredox catalyst by absorbing visible light and undergoing a single-electron transfer process. This photoexcitation enables it to facilitate challenging chemical transformations under mild reaction conditions. For instance, in the anti-Markovnikov hydroamination of alkenes, the excited catalyst abstracts a hydrogen atom from thiophenol. [] This generates a thiyl radical and a reduced acridinium species. Subsequently, the thiyl radical adds to the alkene, creating a carbon-centered radical. This radical then abstracts another hydrogen atom from the reduced acridinium species, leading to the desired amine product and regenerating the photocatalyst. []
Q2: Besides its catalytic role in organic reactions, does 9-Mesityl-10-methylacridinium tetrafluoroborate have applications in material science?
A2: Yes, 9-Mesityl-10-methylacridinium tetrafluoroborate has been successfully employed in material science applications. One notable example is its use in the photocatalytic synthesis of polydopamine (PDA) coatings on biomolecules like hemoglobin. [] This method utilizes the photocatalytic activity of 9-Mesityl-10-methylacridinium tetrafluoroborate to drive the polymerization of dopamine under physiological conditions (pH 7.4, 25 °C), offering a mild and biocompatible approach for surface modification. [] This PDA coating strategy holds promise for enhancing the performance and biocompatibility of biomaterials.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{1-[(Oxolan-2-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1470088.png)



![1-[(4-methylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470094.png)

![1-[(4-ethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470096.png)


![(2S)-2-[(2,4-Dimethoxybenzyl)amino]-3-methylbutan-1-ol](/img/structure/B1470103.png)



![1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470110.png)